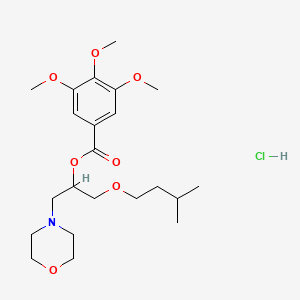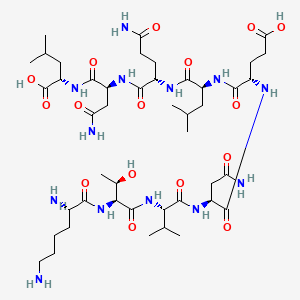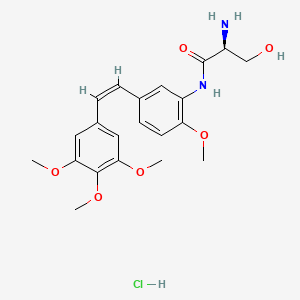
Acridine, 2,6-diamino-(8CI)
Übersicht
Beschreibung
Acridine, 2,6-diamino- (8CI) is a biochemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Novel derivatives of acridine have been synthesized for various applications, including the development of 9-amino-3-substituted-1,2,3,4-acridin-1-one derivatives and 9,14-diamino-7-substituted-7,8-dihydroquinolino[2,3-a]acridine derivatives. These compounds were characterized using elemental analysis, infrared, mass spectrometry, and NMR spectra (Han et al., 2009).
Biomedical Applications
- Acridines have been applied in cancer therapy and gene delivery due to their interaction with nucleic acids and proteins. They have also shown potential in treating neurodegenerative diseases, inflammation, and immunological disorders (Ježek et al., 2017).
Antimalarial Applications
- 9-anilinoacridines have been investigated for their antimalarial properties, specifically targeting Plasmodium falciparum. Modifications on the acridine ring, like 3,6-diamino substitution, have been shown to improve parasiticidal activity (Auparakkitanon et al., 2003).
Synthesis Methodologies
- Methods have been developed for synthesizing trisubstituted acridines, which are useful in various scientific applications. This includes the formation of 3,6,9-triaminoacridine and understanding the reaction mechanisms involved (Matejová et al., 2015).
Fluorescence Properties
- The fluorescence properties of monoaminoacridines and 2-aminoacridine-derivatives have been studied, especially for their application in detecting and identifying nucleic acids in living and fixed cells (Wittekind, 1973).
Bacteriostatic Activity
- Acridine derivatives, such as 2,8-diaminoacridine, have been studied for their bacteriostatic activity. Their chemical constitution plays a significant role in their bacteriostatic properties (Fischer et al., 1956).
DNA Intercalation and Topoisomerase Inhibition
- Acridine derivatives are researched for their ability to intercalate DNA and inhibit topoisomerase enzymes, making them potential candidates for anticancer drugs (Denny, 2002).
DNA Nanostructures
- Acridine derivatives have been utilized in creating DNA nanostructures through intercalation and click chemistry, resulting in structures with redox active, conductive, and fluorescent properties (Hafshejani et al., 2015).
Cyclin-Dependent Kinase Inhibition
- 2,6-diamino-3-acylpyridines, designed as CDK inhibitors, showed potent inhibitory activities against cellular proliferation in various tumor cells, indicating their potential in cancer therapy (Lin et al., 2005).
Eigenschaften
IUPAC Name |
acridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)16-12/h1-7H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLREBQOMGJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187670 | |
| Record name | Acridine, 2,6-diamino- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridine, 2,6-diamino-(8CI) | |
CAS RN |
3407-94-1 | |
| Record name | 2,6-Acridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3407-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine, 3,7-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 2,6-diamino- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)

![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)



